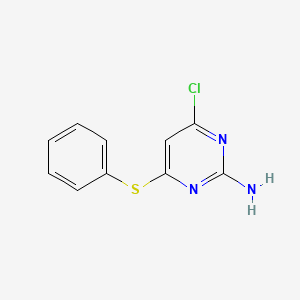
4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and material science. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with chloro, phenyl, and pyrimidine components, which can be useful in understanding the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often starting with amines or phenols and utilizing catalytic amounts of bases such as EtONa or K2CO3. For instance, the synthesis of 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones was achieved via an aza-Wittig reaction, followed by treatment with amines or phenols to yield the desired compounds . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was accomplished by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine . These methods suggest that the synthesis of "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" could potentially involve similar coupling reactions and catalytic conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various spectroscopic techniques and X-ray crystallography. For example, the structure of a 2-(4-chlorophenoxy)-substituted compound was confirmed by X-ray analysis . Additionally, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, along with computational methods like density functional theory (DFT), has been employed to determine the equilibrium geometry and vibrational wave numbers of similar compounds . These techniques could be applied to "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" to elucidate its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various analyses. For instance, the stability of the molecule arising from hyperconjugative interactions and charge delocalization has been analyzed using Natural Bond Orbital (NBO) analysis . The molecular electrostatic potential (MEP) analysis has also been used to predict the reactive sites of the molecules, indicating regions of negative and positive charge distribution . These analyses can provide insights into the potential chemical reactions and interactions that "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been theoretically predicted, including their nonlinear optical behavior . The potential energy scan of the molecules can reveal preferred conformations and the orientation of functional groups, which is crucial for understanding the compound's behavior in different environments . Additionally, the crystal structure analysis of a related compound showed that molecules form inversion dimers via hydrogen bonds and are packed into layers by π-stacking interactions . These findings can be extrapolated to predict the physical and chemical properties of "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine".
科学的研究の応用
Antimicrobial Activity
4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine derivatives have been synthesized and evaluated for their antimicrobial properties. Research has shown significant antibacterial and antifungal activities against a variety of pathogens, highlighting their potential as antimicrobial agents. These compounds' effectiveness against bacteria such as Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus, as well as fungi like Aspergillus niger and Aspergillus flavus, suggests their utility in developing new antimicrobial treatments (Mittal, Sarode, & Vidyasagar, 2011).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine derivatives have been extensively studied. These compounds serve as intermediates in the synthesis of various pharmaceuticals, demonstrating their role in the development of antitumor drugs and small molecular inhibitors. The synthesis involves acylation and nucleophilic substitution, with structural confirmation by MS and NMR, indicating their importance in medicinal chemistry research (Gan et al., 2021).
Environmental Degradation Studies
Studies on the environmental degradation of related compounds, such as chlorimuron-ethyl, by microorganisms like Aspergillus niger have demonstrated the potential of 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine derivatives in bioremediation. These findings highlight the compound's relevance in addressing agricultural chemical contamination and the role of microbial transformation in mitigating environmental impacts (Sharma, Banerjee, & Choudhury, 2012).
Antitubercular and Antioxidant Activities
New pyrimidine-azitidinone analogues, derived from 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine, have shown promising antioxidant, antimicrobial, and antitubercular activities. These derivatives have been tested against various bacterial and fungal strains, including Mycobacterium tuberculosis, indicating their potential in treating infectious diseases and tuberculosis, as well as their antioxidant properties (Chandrashekaraiah et al., 2014).
特性
IUPAC Name |
4-chloro-6-phenylsulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3S/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQLMWAIZBFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

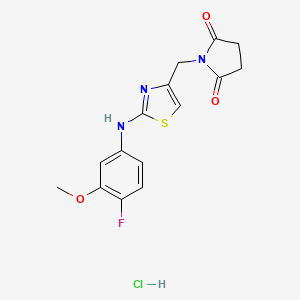
![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)

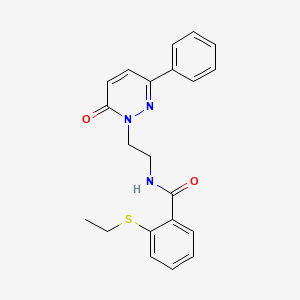
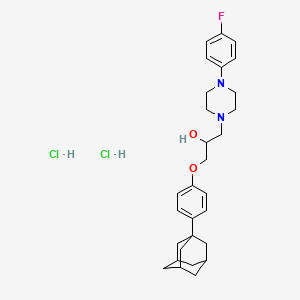

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)
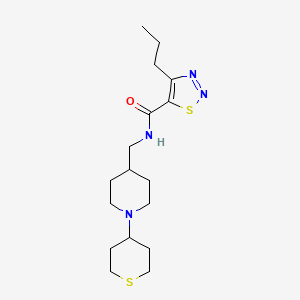

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)
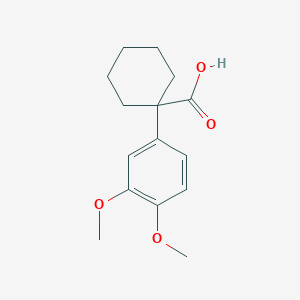
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)
